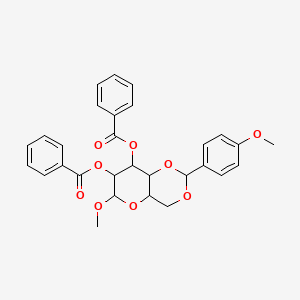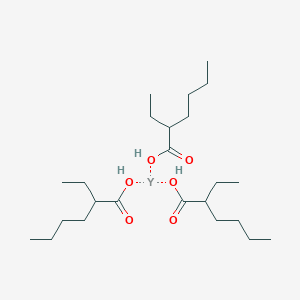
Tris(2-ethylhexanoyloxy)yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-ethylhexanoyloxy)yttrium is a coordination compound where yttrium is bonded to three 2-ethylhexanoyloxy ligands. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of yttrium, a rare-earth element, imparts unique properties to the compound, making it valuable for specific industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexanoyloxy)yttrium typically involves the reaction of yttrium chloride with 2-ethylhexanoic acid in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
[ \text{YCl}_3 + 3 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Y(O}_2\text{C}8\text{H}{16})_3 + 3 \text{HCl} ]
The reaction is usually conducted in a solvent such as toluene or hexane, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for the successful production of this compound.
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexanoyloxy)yttrium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Substitution: The 2-ethylhexanoyloxy ligands can be substituted with other ligands, such as alkoxides or amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form yttrium hydroxide and 2-ethylhexanoic acid.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Requires the presence of a nucleophile that can displace the 2-ethylhexanoyloxy ligands.
Hydrolysis: Occurs readily in the presence of moisture or aqueous solutions.
Major Products:
Oxidation: Yttrium oxide (Y₂O₃)
Substitution: Various yttrium complexes depending on the substituent ligands.
Hydrolysis: Yttrium hydroxide (Y(OH)₃) and 2-ethylhexanoic acid.
Scientific Research Applications
Tris(2-ethylhexanoyloxy)yttrium has several applications in scientific research:
Materials Science: Used as a precursor for the deposition of yttrium oxide thin films, which are important in microelectronics and optoelectronics.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and hydrogenation reactions.
Biomedical Applications: Investigated for its potential use in medical imaging and as a component in drug delivery systems.
Industrial Applications: Employed in the production of high-performance ceramics and as an additive in lubricants to enhance thermal stability.
Mechanism of Action
The mechanism by which Tris(2-ethylhexanoyloxy)yttrium exerts its effects depends on the specific application. In catalysis, the yttrium center can activate substrates by coordinating to them, thereby facilitating various chemical transformations. In materials science, the compound serves as a precursor that decomposes to form yttrium oxide, which then imparts desirable properties to the final material.
Comparison with Similar Compounds
Tris(2-ethylhexanoyloxy)yttrium can be compared with other yttrium complexes such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III): This compound is used in similar applications but has different thermal and chemical stability properties.
Yttrium tris(acetylacetonate): Another yttrium complex with distinct ligand properties, often used in catalysis and materials science.
Yttrium tris(2,2’-bipyridyl): Known for its applications in electrochemiluminescence and analytical chemistry.
The uniqueness of this compound lies in its specific ligand environment, which imparts unique solubility, reactivity, and stability characteristics compared to other yttrium complexes.
Properties
Molecular Formula |
C24H48O6Y |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
2-ethylhexanoic acid;yttrium |
InChI |
InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
DWQHHFSPGQRLMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)


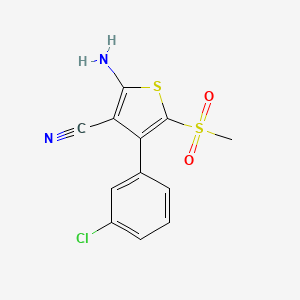
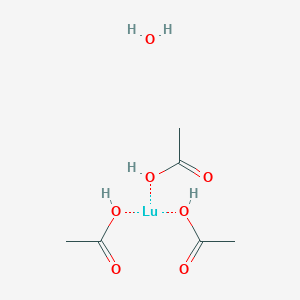
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
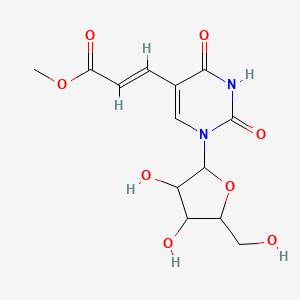
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)


